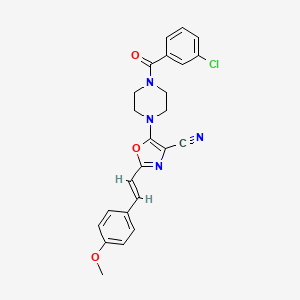

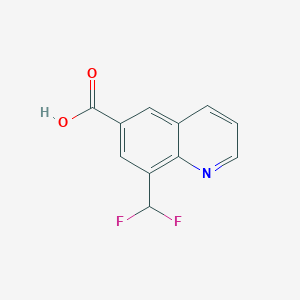

![molecular formula C14H18N4O B2755639 2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034583-69-0](/img/structure/B2755639.png)

2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The structure of the newly synthesized compounds is confirmed by spectroscopic data .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is composed of a pyrazole ring and a pyrimidine ring . Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The high research value and broad application prospects make it one of the research hotspots of antitumor drugs in recent years .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by the addition of electron-donating groups (EDGs) at position 7 on the fused ring . This improves both the absorption and emission behaviors .Scientific Research Applications

Antitumor Applications

The pyrazolo[1,5-a]pyrimidine derivatives, which include “2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide”, have been recognized for their potential as antitumor scaffolds . They have shown significant potential in medicinal chemistry, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer .

Enzymatic Inhibitory Activity

These compounds have been highlighted for their enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Fluorophores in Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics . Their tunable photophysical properties and simpler and greener synthetic methodology make them suitable for use in organic light-emitting devices .

Solid-State Emitters

The pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been associated with anticancer potential and enzymatic inhibitory activity . They have been found to interact with various targets, including estrogen receptors , discoidin domain receptor 1 (DDR1) , and neutral sphingomyelinase 2 (nSMase2) .

Mode of Action

For instance, PHTPP, a pyrazolo[1,5-a]pyrimidine derivative, acts as a selective estrogen receptor β (ERβ) full antagonist . Another derivative has been identified as a selective and orally bioavailable DDR1 inhibitor .

Biochemical Pathways

For example, PHTPP’s antagonistic action on ERβ can influence the estrogen signaling pathway . Similarly, DDR1 inhibitors can affect pathways related to cell adhesion and migration .

Pharmacokinetics

A related compound has been described as orally bioavailable , suggesting potential for systemic absorption and distribution.

Result of Action

For instance, PHTPP’s antagonistic action on ERβ can lead to differential effects on tumor cell growth . DDR1 inhibitors can potentially inhibit cell adhesion and migration .

Action Environment

It’s worth noting that the properties and stability of related pyrazolo[1,5-a]pyrimidines have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

Future Directions

properties

IUPAC Name |

2-cyclohexyl-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c19-14(8-11-4-2-1-3-5-11)17-12-9-15-13-6-7-16-18(13)10-12/h6-7,9-11H,1-5,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPMSABRSCBZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2755561.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2755564.png)

![N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2755565.png)

![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)

![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)